1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (BQCA) is a synthetic, low molecular weight compound extensively investigated for its pharmacological activity. [, , , , , ] BQCA is recognized as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). [, , , , , ] This receptor subtype plays a critical role in various neurological processes, making BQCA a valuable tool in studying cognitive function and potential therapeutic interventions for neurological disorders. [, , ]
BQCA is characterized by a tricyclic scaffold containing a quinoline-4(3H)-one core. [] This core structure is linked to a 4-methoxybenzyl group and a carboxylic acid moiety. Studies exploring structure-activity relationships have identified the tricyclic scaffold as crucial for BQCA's activity. [] Modifications to the core structure, particularly the removal of the peripheral benzene ring, significantly impact binding affinity and positive cooperativity with acetylcholine at the M1 mAChR. []
BQCA exerts its effects by acting as a positive allosteric modulator of the M1 mAChR. [, , , , , ] Unlike orthosteric agonists that directly activate the receptor by binding to the acetylcholine binding site, BQCA binds to an allosteric site on the M1 mAChR. [, ] This binding enhances the receptor's affinity for acetylcholine and potentiates downstream signaling cascades. [, , , ] BQCA's ability to modulate M1 mAChR activity without directly mimicking acetylcholine makes it a promising target for therapeutic development, potentially offering greater selectivity and reduced side effects compared to traditional agonists.
BQCA serves as a valuable tool for studying the activation mechanisms of the M1 mAChR. Researchers have employed BQCA to identify specific phosphorylation sites on the receptor following agonist stimulation, shedding light on downstream signaling pathways. [] This research contributes to understanding how M1 mAChR activation translates into cellular responses relevant to cognitive function.
Preclinical studies utilize BQCA to investigate its potential in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. [, ] Animal models of these conditions demonstrate that BQCA, alone or in combination with existing antipsychotics, can improve cognitive performance in tasks related to sensorimotor gating and spatial memory. [] This research suggests that targeting the M1 mAChR with PAMs like BQCA holds promise for developing novel therapies for cognitive impairment.
Researchers utilize BQCA as a lead compound to design and synthesize novel M1 mAChR PAMs with improved properties. [, ] Structure-activity relationship studies identify crucial structural elements within BQCA that contribute to its activity and selectivity for the M1 mAChR. [, ] These studies highlight the potential for optimizing BQCA's structure to enhance its potency, selectivity, and drug-like properties.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: